molecular formula C10H10ClN3 B14043211 4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine

4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine

Cat. No.: B14043211
M. Wt: 207.66 g/mol
InChI Key: LKGWBQKUDJWJJR-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine is a bicyclic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indolizine ring

Preparation Methods

The synthesis of 4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-hydroxy-6-aminopyrimidine with bromodimedone in the presence of sodium hydride in dimethylformamide (DMF). This reaction leads to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound used .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine

InChI

InChI=1S/C10H10ClN3/c11-10-9-8(12-6-13-10)5-7-3-1-2-4-14(7)9/h5-6H,1-4H2

InChI Key

LKGWBQKUDJWJJR-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC3=C2C(=NC=N3)Cl)C1

Origin of Product

United States

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